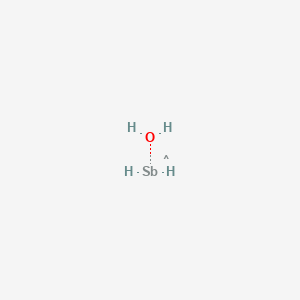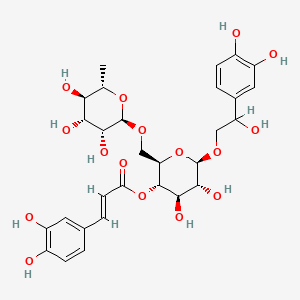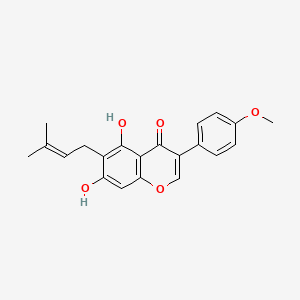
Pyruvate phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyruvate phenylhydrazone is an organic compound formed by the reaction of pyruvate with phenylhydrazine. It is a type of hydrazone, which is a class of organic compounds characterized by the presence of the functional group R1R2C=N−NH2. Hydrazones are typically formed by the action of hydrazine on ketones or aldehydes . This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Pyruvate phenylhydrazone can be synthesized through the reaction of pyruvate with phenylhydrazine. The reaction typically involves mixing an aqueous solution of pyruvate with phenylhydrazine under acidic conditions. The reaction proceeds as follows:
Pyruvate+Phenylhydrazine→Pyruvate phenylhydrazone+Water
Industrial Production Methods: The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and infrared spectroscopy to ensure the desired product is obtained .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to other compounds through the addition of oxygen or the removal of hydrogen.
Reduction: It can also undergo reduction reactions, where it gains hydrogen or loses oxygen.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Pyruvate phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of pyruvate phenylhydrazone involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in metabolic processes. The hydrazone functional group allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions enables it to participate in oxidative stress responses and cellular signaling pathways .
類似化合物との比較
Phenylhydrazine: A precursor to pyruvate phenylhydrazone, used in the synthesis of various hydrazones.
Hydrazones: A broad class of compounds with similar functional groups, used in organic synthesis and medicinal chemistry.
Osazones: Formed by the reaction of phenylhydrazine with reducing sugars, used in carbohydrate analysis.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike other hydrazones, it is derived from pyruvate, a key intermediate in cellular metabolism. This gives it distinct properties and applications, particularly in the study of metabolic pathways and enzyme activities .
特性
CAS番号 |
5330-70-1 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
(2Z)-2-(phenylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13)/b10-7- |
InChIキー |
CSTSUTMIORLRIN-YFHOEESVSA-N |
SMILES |
CC(=NNC1=CC=CC=C1)C(=O)O |
異性体SMILES |
C/C(=N/NC1=CC=CC=C1)/C(=O)O |
正規SMILES |
CC(=NNC1=CC=CC=C1)C(=O)O |
同義語 |
pyruvate phenylhydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)

